(Z)-2-((E)-(4-nitrobenzylidene)hydrazono)thiazolidin-4-one
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Overview
Description
(Z)-2-((E)-(4-nitrobenzylidene)hydrazono)thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-(4-nitrobenzylidene)hydrazono)thiazolidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. One common method is the microwave-assisted synthesis, which involves a one-pot tandem Staudinger/aza-Wittig/cyclization reaction under microwave irradiation . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis and other green chemistry approaches are likely to be employed due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((E)-(4-nitrobenzylidene)hydrazono)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions.
Cyclization: The thiazolidinone ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Cyclization reactions often require acidic or basic conditions to proceed .
Major Products Formed
The major products formed from these reactions include various substituted thiazolidinones and hydrazones, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((E)-(4-nitrobenzylidene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as an antimicrobial and antifungal agent. It has been evaluated for its ability to inhibit the growth of various pathogens, including Candida spp. and Staphylococcus aureus .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of (Z)-2-((E)-(4-nitrobenzylidene)hydrazono)thiazolidin-4-one involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as 1,3-thiazolidin-4-one and its various substituted forms . These compounds share a common thiazolidinone core but differ in their substituents, which can significantly impact their biological activities.
Uniqueness
What sets (Z)-2-((E)-(4-nitrobenzylidene)hydrazono)thiazolidin-4-one apart is its unique combination of a nitrobenzylidene group and a hydrazono moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for enhanced biological activity compared to other thiazolidinone derivatives .
Properties
IUPAC Name |
(2Z)-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c15-9-6-18-10(12-9)13-11-5-7-1-3-8(4-2-7)14(16)17/h1-5H,6H2,(H,12,13,15)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWNRJMVCHPPDP-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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